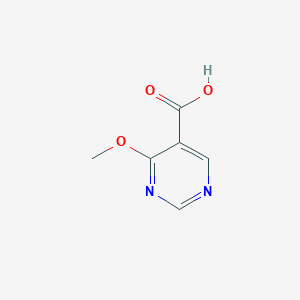

4-Methoxypyrimidine-5-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSJDLVVPJFZBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901287325 | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-89-3 | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-5-pyrimidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901287325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 4-Methoxypyrimidine-5-carboxylic Acid

Introduction

4-Methoxypyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine core, a vital scaffold in medicinal chemistry due to its presence in nucleobases and numerous therapeutic agents. The substituents—a methoxy group at the 4-position and a carboxylic acid at the 5-position—impart specific electronic and steric properties that make it a valuable building block in the synthesis of novel pharmaceutical candidates, such as anti-psychotic agents.[1][2] A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide provides a comprehensive analysis of the spectroscopic signature of this compound, offering a foundational reference for researchers in drug discovery and organic synthesis.

Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed, predicted spectroscopic profile grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The interpretations are supported by comparative data from closely related pyrimidine derivatives and established spectroscopic theory to ensure a robust and scientifically valid framework.

Molecular Structure and Key Functional Groups

The structure of this compound (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) is defined by three key components: the pyrimidine ring, a carboxylic acid group, and a methoxy group. Each contributes distinct and identifiable features to its overall spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] The predicted ¹H and ¹³C NMR spectra provide insight into the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals corresponding to the two aromatic protons on the pyrimidine ring, the methoxy protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | Singlet (broad) | 1H | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[4] |

| H2 | 8.9 - 9.2 | Singlet | 1H | Positioned between two electronegative nitrogen atoms, this proton is significantly deshielded and appears far downfield. |

| H6 | 8.7 - 8.9 | Singlet | 1H | This aromatic proton is deshielded by the ring nitrogens and the adjacent electron-withdrawing carboxylic acid group. |

| -OCH₃ | 3.9 - 4.1 | Singlet | 3H | Protons of the methoxy group are shielded relative to the aromatic protons and appear as a sharp singlet.[4] |

Causality in Chemical Shifts: The electron-withdrawing nature of the nitrogen atoms and the carbonyl group causes the pyrimidine protons (H2 and H6) to be significantly deshielded, shifting them to a high ppm value. The carboxylic acid proton experiences the greatest deshielding. The methoxy protons are in a more shielded environment, hence their upfield position.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as they all reside in chemically distinct environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Carboxyl) | 165 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group. |

| C4 (C-OCH₃) | 160 - 165 | This carbon is attached to both a nitrogen and an oxygen, resulting in significant deshielding. |

| C2 | 155 - 160 | Positioned between two nitrogen atoms, C2 is strongly deshielded. |

| C6 | 150 - 155 | Similar to C2, C6 is deshielded by the adjacent nitrogen atom and the influence of the C5-substituent. |

| C5 (C-COOH) | 115 - 125 | The attachment to the carboxylic acid group influences the chemical shift of this carbon. |

| -OCH₃ | 50 - 60 | The methoxy carbon is the most shielded (upfield) carbon, typical for sp³-hybridized carbons bonded to oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |

|---|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | O-H Stretch |

| C-H (Aromatic) | 3000 - 3100 | Medium, Sharp | C-H Stretch |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | C=O Stretch |

| C=N, C=C (Ring) | 1550 - 1650 | Medium - Strong | Ring Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong | C-O Stretch |

| C-O (Methoxy Ether) | 1000 - 1100 | Strong | C-O Stretch |

Expert Insights: The most prominent feature will be the extremely broad O-H stretching band from the carboxylic acid, which often appears superimposed on the sharper C-H stretching bands.[5] This broadening is a direct result of extensive intermolecular hydrogen bonding, forming dimers in the solid state. The strong carbonyl (C=O) absorption is another key diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

-

Molecular Ion (M⁺): The primary ESI-MS or EI-MS spectrum should exhibit a molecular ion peak at m/z = 154.12, corresponding to the molecular weight of the compound. A [M+H]⁺ peak at m/z = 155.13 or a [M-H]⁻ peak at m/z = 153.11 is expected in ESI, depending on the mode.

-

Key Fragmentation Pathways: The fragmentation pattern of pyrimidine derivatives is often initiated by the loss of simple functional groups followed by the decomposition of the heterocyclic ring.

Trustworthiness of Protocols: The fragmentation is predictable. The carboxylic acid group can readily lose a hydroxyl radical (•OH, loss of 17 amu) or the entire carboxyl radical (•COOH, loss of 45 amu). The methoxy group can lose a methyl radical (•CH₃, loss of 15 amu) or the entire methoxy radical (•OCH₃, loss of 31 amu). These initial losses would be followed by more complex ring fragmentation.

Experimental Methodologies

To acquire the data discussed, standardized and validated protocols must be employed.

NMR Data Acquisition Protocol

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or equivalent).[4]

-

¹H NMR Acquisition : Acquire the spectrum using a standard 30-degree pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Data Processing : Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

IR Spectroscopy Protocol

-

Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the neat solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Background Scan : Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan : Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis : Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol

-

Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

-

Data Acquisition : Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Analysis : Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

Conclusion

This guide provides a detailed, authoritative framework for understanding the spectroscopic characteristics of this compound. By integrating predicted data from ¹H NMR, ¹³C NMR, IR, and MS, a comprehensive and self-validating analytical profile has been established. The key identifying features include the downfield aromatic protons in ¹H NMR, the characteristic carboxylic acid and methoxy carbon signals in ¹³C NMR, the broad O-H and sharp C=O stretches in IR spectroscopy, and a molecular ion peak at m/z 154 in mass spectrometry. These data and protocols serve as a crucial resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). ESI for -. Retrieved from [Link]

-

LookChem. (n.d.). Cas 72411-89-3, this compound. Retrieved from [Link]

- Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.

-

NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectral data of compounds 1, 4A, 10-13 and 15 (CDCI,. &values). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyrimidine. Retrieved from [Link]

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Methoxypyrimidine-5-carboxylic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Methoxypyrimidine-5-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the core physicochemical and chemical properties of this compound, offers detailed protocols for its synthesis and characterization, and explores its applications, particularly in the synthesis of novel therapeutic agents.

Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry, forming the core of nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile. This compound (CAS No: 72411-89-3) has emerged as a particularly valuable intermediate. The presence of a methoxy group at the 4-position and a carboxylic acid at the 5-position provides two key points for chemical modification, making it a versatile precursor for more complex molecules. Notably, it serves as a crucial building block in the synthesis of 3-nortropane derivatives, which have shown promise for their anti-psychotic activity in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.[1][2] The unique arrangement of its functional groups allows for the development of potent and selective therapeutic agents.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The following table summarizes its key physical and chemical characteristics. It is important to note that while the melting point has been experimentally determined, several other properties are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar organic acids |

| Melting Point | 200 °C (in N,N-dimethylformamide) | [2] |

| Boiling Point (Predicted) | 334.7 ± 22.0 °C | [2] |

| Density (Predicted) | 1.371 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.06 ± 0.16 | [2] |

| Solubility | Limited data available. Expected to be soluble in polar organic solvents like DMF and DMSO, with some solubility in hot alcohols. | General chemical knowledge |

| Storage | Sealed in a dry, room temperature environment | [1][2] |

Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its pyrimidine core and its methoxy and carboxylic acid substituents.

Caption: Chemical structure of this compound.

The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. The methoxy group at the 4-position is an electron-donating group through resonance, which can activate the ring towards certain reactions. Conversely, the carboxylic acid group is electron-withdrawing.

Key Reaction Types:

-

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are fundamental to its use as a synthetic intermediate, allowing for the attachment of other molecular fragments.[3]

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, although the electron-donating methoxy group can modulate this reactivity.

-

Electrophilic Aromatic Substitution: The position most susceptible to electrophilic attack is the 5-position, which is activated by the methoxy group. However, the presence of the deactivating carboxylic acid group at this position makes direct electrophilic substitution challenging.

Caption: Common reactions of the carboxylic acid group.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical principles for analogous compounds and serve as a practical guide for laboratory work.

Synthesis of this compound

A common synthetic route involves the construction of the pyrimidine ring followed by functional group manipulation. A plausible two-step synthesis is outlined below, starting from diethyl ethoxymethylenemalonate and formamidine, followed by hydrolysis of the resulting ester.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add formamidine hydrochloride.

-

Slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 4-methoxypyrimidine-5-carboxylate

-

Suspend the crude ethyl 4-hydroxypyrimidine-5-carboxylate in acetone in a round-bottom flask.

-

Add potassium carbonate (K₂CO₃) as a base.

-

To this stirred suspension, add dimethyl sulfate dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Dissolve the purified ethyl 4-methoxypyrimidine-5-carboxylate in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm), and the two pyrimidine ring protons (two singlets or doublets in the aromatic region, typically between 8.0 and 9.0 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the methoxy carbon (around 55-60 ppm), the carboxylic acid carbonyl carbon (around 160-170 ppm), and the four distinct carbons of the pyrimidine ring in the aromatic region (typically between 120 and 160 ppm).

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹), C-O stretches from the methoxy group and carboxylic acid (around 1200-1300 cm⁻¹), and C=N and C=C stretching vibrations from the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

Mass Spectrometry (MS):

Mass spectral analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (154.12 g/mol ). Fragmentation patterns may involve the loss of the methoxy group, the carboxylic acid group, or other characteristic fragments of the pyrimidine ring.

Applications in Drug Discovery

As previously mentioned, this compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. Its utility stems from the ability to selectively modify the carboxylic acid and methoxy groups to build more complex molecular architectures.

A prime example is its use in the synthesis of 3-nortropane derivatives with antipsychotic properties.[1][2] In this context, the carboxylic acid group is typically converted to an amide by coupling with a suitable amine-containing fragment, while the methoxy group can influence the overall physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

Caption: Role in the synthesis of therapeutic agents.

The exploration of derivatives of this compound continues to be an active area of research in the quest for new and improved treatments for a variety of diseases.

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific and drug development communities. Its well-defined structure, coupled with the reactivity of its functional groups, makes it a versatile and valuable building block in organic synthesis. While a comprehensive set of experimentally determined physicochemical data is still needed, the information available, combined with a strong understanding of its chemical principles, enables its effective use in the laboratory. The continued exploration of this and related pyrimidine derivatives holds great promise for the future of medicinal chemistry and the development of novel therapeutics.

References

-

LookChem. (n.d.). Cas 72411-89-3,this compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2024-02-22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2021-02-17). Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Retrieved from [Link]

-

ACS Publications. (2025-11-03). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes | Organic Letters. Retrieved from [Link]

-

PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

-

ACS Publications. (2025-12-24). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methoxypyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypyrimidine. Retrieved from [Link]

-

ResearchGate. (2022-02). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

-

ResearchGate. (2025-08-09). Functionlization and Heteroannelation of Ethyl 2-(4'-Chlorophenyl)-4-mercapto-6-methylpyrimidine-5-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025-08-06). Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Retrieved from [Link]

-

Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from [Link]

-

ResearchGate. (2025-08-10). (PDF) Ethyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydrobenzo[2][3]imidazo[1,2-a]pyrimidine-3-carboxylate. Retrieved from [Link]

Sources

A Technical Guide to 4-Methoxypyrimidine-5-carboxylic Acid (CAS 72411-89-3): Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Methoxypyrimidine-5-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its fundamental properties, plausible synthetic strategies, key chemical reactivities, and its established role as a crucial intermediate in the synthesis of pharmacologically active compounds.

Core Molecular Profile

This compound belongs to the pyrimidine class of heterocycles, which are core structures in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] The strategic placement of a methoxy group at the C4 position and a carboxylic acid at the C5 position provides two distinct functional handles for chemical modification, making it a versatile scaffold in synthetic chemistry.[2]

Caption: Chemical Structure of this compound.

Table 1: Compound Identifiers and Core Properties

| Property | Value | Reference(s) |

| CAS Number | 72411-89-3 | [2][3][4] |

| Molecular Formula | C₆H₆N₂O₃ | [2][4][5] |

| Molecular Weight | 154.12 g/mol | [2][4][5] |

| Synonyms | 4-Methoxy-5-pyrimidinecarboxylic acid | [2] |

| Melting Point | 200 °C (in N,N-dimethylformamide) | [2][6] |

| Appearance | White crystalline powder | [7] |

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physicochemical and spectroscopic profile is essential for its application in synthesis and drug design. While detailed experimental data for this specific molecule is sparse in peer-reviewed literature, we can infer its likely characteristics based on predictive models and data from analogous structures.

2.1. Physicochemical Properties

The properties of this compound are influenced by its functional groups. The carboxylic acid moiety imparts acidic properties, while the methoxy group and the pyrimidine ring contribute to its overall polarity and potential for hydrogen bonding.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Reference(s) |

| Boiling Point | 334.7 ± 22.0 °C | [2] |

| Density | 1.371 ± 0.06 g/cm³ | [2] |

| pKa | 3.06 ± 0.16 | [2] |

2.2. Spectroscopic Analysis (Predicted)

While specific spectra are not publicly available, the structure allows for the prediction of key spectroscopic signatures that would be used for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy (-OCH₃) protons, typically in the 3.9-4.1 ppm range. Two singlets or doublets in the aromatic region (typically 8.5-9.5 ppm) would correspond to the two protons on the pyrimidine ring at the C2 and C6 positions. A broad singlet at higher chemical shift (>10 ppm) would correspond to the acidic proton of the carboxylic acid group.

-

Mass Spectrometry: Electron impact mass spectrometry of pyrimidine carboxylic acids typically shows fragmentation patterns involving the loss of the carboxylic acid group (-COOH) or its components (e.g., H₂O, CO, CO₂).[8][9] Key fragmentation routes for this molecule would likely involve the initial loss of a methoxy radical (·OCH₃) or the carboxylic acid group, followed by the characteristic cleavage of the pyrimidine ring.[8]

Synthesis and Reactivity

3.1. Synthetic Pathways

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its structure is amenable to established methods for pyrimidine ring formation. A common and effective strategy involves the condensation of a three-carbon electrophilic component with an amidine.[1] A plausible approach could be adapted from general procedures for synthesizing substituted pyrimidine-5-carboxylic esters, which involves the reaction between an amidinium salt and a functionalized propen-1-ol derivative, followed by hydrolysis of the resulting ester.[10]

Caption: Generalized workflow for pyrimidine carboxylic acid synthesis.

3.2. Chemical Reactivity and Derivatization

The utility of this compound as a building block stems from its two primary reactive sites. This dual functionality allows for sequential or orthogonal chemical modifications, which is a highly desirable trait in constructing complex molecules for drug discovery.

-

Carboxylic Acid Group: This is the most versatile handle for derivatization. It readily participates in amide bond formation when reacted with amines using standard coupling reagents (e.g., HATU, EDC/HOBt). This reaction is fundamental to its use in synthesizing 3-nortropane derivatives, where an amide linkage is formed.[2] It can also be converted to esters, acid chlorides, or reduced to an alcohol.

-

Methoxy Group: The methoxy group is generally stable but serves a critical role in modulating the electronic properties of the pyrimidine ring.[2] It also influences the compound's lipophilicity and metabolic stability, which are key parameters in optimizing the pharmacokinetic profile of a drug candidate.[2]

Caption: Primary reaction pathways for derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[1]

4.1. Core Application: A Scaffold for CNS Agents

The most prominent documented application of this compound is as a key intermediate in the synthesis of 3-nortropane derivatives.[2][3][11] These resulting compounds have demonstrated significant anti-psychotic activity, making them promising leads for the treatment of severe psychiatric disorders such as schizophrenia and bipolar disorder.[2] In this context, the pyrimidine core acts as a bioisostere or a critical pharmacophoric element, while the carboxylic acid provides the essential anchor point for linking to the nortropane moiety via a robust amide bond.[2]

4.2. Broader Potential in Pyrimidine-Based Drug Design

Beyond its specific use in developing anti-psychotics, the structural motifs present in this molecule are relevant to other therapeutic areas. Pyrimidine carboxylic acid derivatives have been explored as potent inhibitors of viral enzymes and other critical biological targets.[12][13]

-

Antiviral Research: Dihydroxypyrimidine (DHP) carboxylic acids and their derivatives are a major class of metal-binding pharmacophores used in the development of antiviral agents, including inhibitors of HIV-1 integrase and human cytomegalovirus (HCMV) pUL89 endonuclease.[12][13] The core structure of this compound provides a foundational scaffold that could be elaborated to explore similar metal-chelating interactions in enzyme active sites.

-

Oncology: The pyrimidine ring is a cornerstone of many anticancer drugs (e.g., 5-Fluorouracil). The unique substitution pattern of this compound could serve as a starting point for developing novel kinase inhibitors or other agents that interfere with nucleotide metabolism in cancer cells.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety datasheet for this exact compound is not universally published, data from closely related pyrimidine derivatives provide a strong basis for risk assessment.[14][15][16]

Table 3: Recommended Safety and Handling Procedures

| Category | Recommendation | Reference(s) |

| Hazard Classification | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [14][17] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. | [14][15][18] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | [14][18] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. Recommended storage temperatures vary by supplier from room temperature to -20°C. | [2][3][4][18] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation or symptoms persist. | [15][18] |

Conclusion

This compound (CAS 72411-89-3) is a valuable and versatile heterocyclic building block. Its dual functionality, combining a reactive carboxylic acid handle with a property-modulating methoxy group on a biologically relevant pyrimidine core, makes it an attractive starting material for synthetic and medicinal chemists. Its demonstrated success as an intermediate for potent CNS agents highlights its utility, while the broader importance of the pyrimidine scaffold suggests significant untapped potential for its application in discovering new therapeutic agents across various disease areas.

References

-

LookChem. Cas 72411-89-3,this compound. [Link]

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

Kuujia. 23945-44-0(2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid). [Link]

-

Dayang Chem (Hangzhou) Co., Ltd. Buy this compound from Dayang Chem... [Link]

-

LookChem. This compound, CasNo.72411-89-3 HENAN... [Link]

-

LookChem. CAS 72411-89-3 | 4-メトキシピリミジン-5-カルボン酸 メーカー. [Link]

-

G. Podda, A. M. Maccioni, L. C. Velo, S. Daolio, P. Traldi. Mass spectrometric study of some 4-pyrimidine carboxylic acids. Rapid Communications in Mass Spectrometry. 2002;16(21):2044-2047. [Link]

-

P. Zhichkin, D. J. Fairfax, S. A. Eisenbein. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. 2002. [Link]

-

T. He, T. C. Edwards, J. Xie, et al. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry. [Link]

-

J. P. Scott, A. T. H. Teske, K. B. C. G. T. de Jong, et al. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. 2021;64(16):11904-11933. [Link]

-

ResearchGate. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. Published April 2022. [Link]

-

CP Lab Safety. This compound, 95% Purity, C6H6N2O3, 5 grams. [Link]

-

M. A. I. Salem, T. E. Ali, M. I. Marzouk, M. S. Salem, G. A. Al-Shibani. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. [Link]

-

Shanghai PI Chemicals Ltd. Inventory Shanghai PI Chemicals Ltd. Published February 28, 2019. [Link]

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

ChemBK. 6-aMino-5-chloropyriMidine-4-carboxylic acid. Published April 9, 2024. [Link]

-

Chemsrc. 5-Nitro-1-indanone | CAS#:22246-24-8. Published August 28, 2025. [Link]

Sources

- 1. Buy 4-Methoxy-2-methylpyrimidine-5-carboxylic acid | 72411-88-2 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. usbio.net [usbio.net]

- 4. 72411-89-3|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Page loading... [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. Mass spectrometric study of some 4-pyrimidine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. This compound | 72411-89-3 [chemicalbook.com]

- 12. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. This compound [chemdict.com]

- 18. tcichemicals.com [tcichemicals.com]

A Technical Guide to Determining the Organic Solvent Solubility of 4-Methoxypyrimidine-5-carboxylic Acid for Pharmaceutical Research and Development

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most fundamental of these is solubility. Poor solubility can severely hamper drug absorption, bioavailability, and the reliability of in-vitro assays, ultimately leading to increased development costs and potential late-stage failures.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of a key pharmaceutical intermediate: 4-Methoxypyrimidine-5-carboxylic Acid. This document moves beyond a simple recitation of protocols, offering insights into the causal relationships between molecular structure, solvent properties, and solubility, thereby empowering researchers to make informed decisions in their experimental designs.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the bedrock upon which any solubility investigation is built. This compound (CAS 72411-89-3) is a heterocyclic organic compound with significant potential as a building block in the synthesis of novel therapeutics, particularly those with anti-psychotic activity.[3][4]

The structure, featuring a pyrimidine ring substituted with a methoxy group and a carboxylic acid, dictates its solubility behavior. The carboxylic acid moiety provides a site for hydrogen bonding and ionization, while the methoxy group and the pyrimidine ring contribute to its overall polarity and potential for dipole-dipole interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Melting Point | 200 °C (in N,N-dimethylformamide) | [3] |

| pKa (Predicted) | 3.06 ± 0.16 | [3] |

| Appearance | Solid (form not specified) | [3] |

The predicted pKa of ~3.06 suggests that this compound is a moderately strong organic acid.[3] This is a critical piece of information, as the pH of the medium will significantly influence its ionization state and, consequently, its solubility, particularly in protic solvents.

The Principle of "Like Dissolves Like": A Predictive Framework

The adage "like dissolves like" is a cornerstone of solubility science, emphasizing that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6][7] For this compound, its polar nature, stemming from the carboxylic acid and methoxy groups, suggests a higher affinity for polar solvents.

Solvent Selection Rationale:

A logical approach to determining the solubility profile of this compound involves testing a spectrum of organic solvents with varying polarities. The dielectric constant is a useful quantitative measure of a solvent's polarity.[7]

| Solvent Class | Example Solvents | Expected Interaction with this compound |

| Polar Protic | Methanol, Ethanol, Water | High potential for solubility due to hydrogen bonding with the carboxylic acid and methoxy groups. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | Good potential for solubility due to strong dipole-dipole interactions. DMSO is a common solvent for initial stock solutions in high-throughput screening.[8][9] |

| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate to low solubility is expected. These solvents can accept hydrogen bonds but cannot donate them. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low solubility is anticipated due to the significant mismatch in polarity and intermolecular forces. |

This systematic approach allows for a comprehensive mapping of the compound's solubility, which is invaluable for downstream applications such as reaction chemistry, purification, and formulation.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive and reliable solubility data, the "gold standard" shake-flask method is recommended.[10][11] This method determines the equilibrium or thermodynamic solubility, which represents the maximum concentration of a compound that can dissolve in a solvent at a given temperature when the dissolved and undissolved states are in equilibrium.[12][13]

The following protocol is a robust, self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that equilibrium with the solid phase is achieved.[10]

-

Add a precise volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

Prepare each solvent in triplicate to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, a minimum of 24 hours is recommended, with some protocols extending to 48 or 72 hours.[8][11][12] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Once equilibration is complete, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles that would otherwise lead to an overestimation of solubility.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze both the filtered samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[8][11]

-

Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against the concentration of the standards.

-

Determine the concentration of this compound in the filtered samples by interpolating their analytical response on the calibration curve.

-

Data Analysis and Reporting

The solubility should be reported in standard units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature. The results from the triplicate experiments should be averaged, and the standard deviation should be reported to indicate the precision of the measurement.

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic vs. Thermodynamic Solubility: A Note on High-Throughput Screening

In early-stage drug discovery, a faster, high-throughput method known as kinetic solubility determination is often employed.[8][14] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and observing for precipitation.[8][9] While useful for rapid screening, it's important to recognize that kinetic solubility often overestimates thermodynamic solubility because it can lead to the formation of supersaturated solutions.[10] For lead optimization and formulation development, the thermodynamic solubility data obtained from the shake-flask method is indispensable.[8][12]

Implications for Drug Development

The solubility profile of this compound in various organic solvents directly impacts several key stages of pharmaceutical development:

-

Synthetic Chemistry: Choosing an appropriate solvent is critical for reaction efficiency, yield, and purity. A solvent in which the starting material has moderate solubility at the reaction temperature is often ideal.

-

Purification: Solubility data guides the selection of solvent systems for crystallization, a common method for purifying solid compounds.

-

Formulation: For preclinical in-vivo studies, the compound may need to be formulated in a vehicle that can solubilize it at the required concentration. Understanding its solubility in solvents like DMSO, PEG300, or corn oil is crucial for developing appropriate dosing solutions.[15]

-

Analytical Method Development: The choice of mobile phase in HPLC and diluents for other analytical techniques depends on the compound's solubility.

Logical Relationship Diagram

Caption: Influence of Physicochemical Properties on Solubility and Development.

Conclusion

References

-

How does polarity affect solubility? - Homework.Study.com. (n.d.). Retrieved from [Link]

-

Solubility and Polarity. (n.d.). Retrieved from [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. (2025, August 3). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Solubility Of Polar Compounds: Unraveling The Secrets - Abraham Entertainment. (2025, November 16). Retrieved from [Link]

-

Cas 72411-89-3,this compound - LookChem. (n.d.). Retrieved from [Link]

-

How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025, December 17). Retrieved from [Link]

-

Solubility factors when choosing a solvent - Labclinics. (2020, November 16). Retrieved from [Link]

-

Carboxylic Acid & Phenol | PDF | Solubility - Scribd. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - protocols.io Slack app. (2024, December 9). Retrieved from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]

-

Solubility Assessment Service - Creative Biolabs. (n.d.). Retrieved from [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). Retrieved from [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

-

experiment 1 determination of solubility class. (n.d.). Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Safety Data Sheet - DC Fine Chemicals. (n.d.). Retrieved from [Link]

-

4-Methoxypyrimidine | C5H6N2O | CID 303830 - PubChem. (n.d.). Retrieved from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. (2018, September 14). Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]

- 3. lookchem.com [lookchem.com]

- 4. This compound | 72411-89-3 [chemicalbook.com]

- 5. homework.study.com [homework.study.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. m.youtube.com [m.youtube.com]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. researchgate.net [researchgate.net]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. creative-biolabs.com [creative-biolabs.com]

- 14. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 15. medchemexpress.com [medchemexpress.com]

A-Z Guide to Pyrimidine-5-Carboxylic Acids: From Pioneering Discovery to Modern Synthesis and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-5-carboxylic acids represent a pivotal class of heterocyclic compounds, serving as indispensable scaffolds in medicinal chemistry and as versatile building blocks for complex organic synthesis.[1] Their inherent biological significance, stemming from the pyrimidine core found in nucleobases, coupled with the reactive carboxylic acid moiety, has driven decades of research into their synthesis and application.[2] This technical guide provides a comprehensive exploration of the initial discovery and isolation of pyrimidine-5-carboxylic acids. It navigates through the historical context of their first synthesis, details classical and modern synthetic methodologies with step-by-step protocols, and offers a robust framework for their subsequent isolation, purification, and characterization. By blending historical perspective with contemporary, field-proven techniques, this guide serves as an essential resource for professionals seeking to leverage these important molecules in their research and development endeavors.

Introduction: The Significance of the Pyrimidine-5-Carboxylic Acid Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in biochemistry, most famously forming the core of the nucleobases uracil, thymine, and cytosine.[3] The introduction of a carboxylic acid group at the 5-position of this ring profoundly influences its electronic properties and provides a crucial handle for synthetic elaboration. This functionalization opens a gateway for the development of a vast array of derivatives with diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

The C5-carboxy group can act as a key pharmacophoric element, engaging in hydrogen bonding and other critical interactions with biological targets.[2] Furthermore, it serves as a versatile synthetic intermediate, enabling amide bond formation, esterification, and other transformations to build molecular complexity. Understanding the origins and fundamental chemistry of this scaffold is therefore critical for its effective application in drug discovery and materials science.

Historical Perspective: The Genesis of Pyrimidine Synthesis

The systematic study of pyrimidines began in the late 19th century. In 1884, Pinner reported the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] This was followed by the first preparation of the parent pyrimidine compound by Gabriel and Colman in 1900.[3]

While early work focused on derivatives like barbituric acid, synthesized by Grimaux in 1879 from urea and malonic acid, the specific synthesis of pyrimidine-5-carboxylic acids came later.[3] A significant early contribution was documented in a 1942 paper in the Journal of the American Chemical Society by Elizabeth Ballard and Treat B. Johnson.[4][5][6] Their work detailed the synthesis of derivatives of pyrimidine-5-carboxylic acid, highlighting the use of diethyl ethoxymethylene malonate as a key starting material.[5][6] This research built upon earlier explorations of pyrimidine carboxylic acids, which gained biochemical interest after it was suggested they could be involved in the structure of nucleic acids.[5]

Core Synthetic Methodologies

The synthesis of pyrimidine-5-carboxylic acids can be broadly categorized into two strategies: constructing the pyrimidine ring with the C5-carboxy group precursor already in place, or functionalizing a pre-formed pyrimidine ring at the 5-position.

Classical Approach: Ring Construction via Condensation

The foundational method for creating the pyrimidine-5-carboxylic acid core involves the condensation of a three-carbon component (a β-dicarbonyl equivalent) with an N-C-N component (like thiourea, urea, or amidines).[3] The Ballard and Johnson synthesis is a prime example of this strategy.

Reaction Scheme: Synthesis of Ethyl 2-Thiouracil-5-carboxylate

Caption: Classical synthesis via condensation.[6]

Detailed Experimental Protocol (Adapted from Ballard & Johnson, 1942):

-

Preparation of Sodium Ethylate: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen).

-

Condensation Reaction: To the freshly prepared sodium ethylate solution, add thiourea (1 equivalent). Stir the mixture until the thiourea is fully dissolved.

-

Addition of Malonate Derivative: Slowly add diethyl ethoxymethylene malonate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 2-4 hours. A precipitate of the sodium salt of the product will form.

-

Isolation of the Salt: After cooling, the precipitate can be collected by filtration, washed with cold ethanol, and then ether.

-

Acidification: The collected salt is dissolved in water and acidified with a mineral acid (e.g., HCl) to a pH of ~3-4 to precipitate the ethyl 2-thiouracil-5-carboxylate.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Causality and Insights:

-

Choice of Base: Sodium ethylate acts as a strong base to deprotonate the thiourea, making it a more potent nucleophile to attack the electrophilic carbon of the malonate derivative.

-

Thiourea vs. Urea: Thiourea is often more reactive than urea in these condensations, leading to better yields. The resulting 2-thio derivative can be readily converted to the corresponding uracil derivative.

-

Desulfurization: The 2-mercaptopyrimidine can be desulfurized to the corresponding uracil-5-carboxylic acid quantitatively by reacting it with chloroacetic acid.[6]

Modern Synthetic Approach

More recent methods offer higher yields and greater functional group tolerance. One such method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts.[7] This approach is particularly valuable as it allows for the direct synthesis of 2-substituted pyrimidine-5-carboxylic esters.[7]

Reaction Scheme: Modern Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

Caption: Modern synthesis using a propen-1-ol derivative.[7]

Detailed Experimental Protocol (Conceptual, based on Zhichkin et al., 2002):

-

Preparation of the Sodium Salt: The key reagent, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, is prepared by condensing methyl formate with methyl 3,3-dimethoxypropionate using sodium hydride as the base.[7]

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere, suspend the prepared sodium salt (1 equivalent) in a suitable aprotic solvent (e.g., THF).

-

Addition of Amidinium Salt: Add the desired amidinium salt (1 equivalent) to the suspension.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Insights:

-

Versatility: This method's key advantage is its ability to introduce a wide variety of substituents at the 2-position by simply changing the amidinium salt used.

-

Mild Conditions: The reaction often proceeds at room temperature, making it compatible with sensitive functional groups.

-

High Yield: This approach generally provides moderate to excellent yields of the desired pyrimidine derivatives.[7]

Isolation and Purification: A Systematic Approach

The successful isolation and purification of the target pyrimidine-5-carboxylic acid are critical to obtaining a compound suitable for further use. The acidic nature of the target molecule is a key property to be exploited during this process.

Workflow for Isolation and Purification

Caption: General workflow for isolating pyrimidine-5-carboxylic acids.

Acid-Base Extraction

This is the most powerful initial purification step for carboxylic acids.

-

Alkaline Wash: After the initial reaction work-up (e.g., quenching and removal of solvent), dissolve the crude mixture in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic pyrimidine-5-carboxylic acid will be deprotonated and move into the aqueous layer, while neutral or basic impurities remain in the organic layer.

-

Separation: Separate the aqueous and organic layers.

-

Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring. The pyrimidine-5-carboxylic acid will protonate and, if sparingly soluble, precipitate out.

-

Collection: Collect the solid product by vacuum filtration, washing with cold water to remove residual salts.

Recrystallization

For further purification, recrystallization is highly effective.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for pyrimidine derivatives include ethanol, methanol, water, or mixtures thereof.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Collect the purified crystals by filtration.

Column Chromatography

If the compound is an oil or if recrystallization is ineffective, silica gel column chromatography is the method of choice.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity is adjusted to achieve good separation. Adding a small amount of acetic acid or formic acid to the mobile phase can improve the peak shape of carboxylic acids by preventing tailing.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Best For | Advantages | Disadvantages |

| Acid-Base Extraction | Differential solubility based on pKa | Initial cleanup of acidic compounds | High capacity, rapid, inexpensive | Only separates based on acidity |

| Recrystallization | Differential solubility at different temperatures | Crystalline solids with moderate purity | Can yield very high purity, scalable | Not suitable for oils or amorphous solids |

| Column Chromatography | Differential adsorption to a stationary phase | Complex mixtures, non-crystalline products | High resolution, versatile | More time-consuming, requires solvents |

Characterization and Structural Elucidation

Once isolated, the identity and purity of the pyrimidine-5-carboxylic acid must be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the pyrimidine ring protons. The proton at the C2 position typically appears as a singlet around δ 9.0-9.5 ppm. The protons at C4 and C6 will also be distinct. The carboxylic acid proton (-COOH) will appear as a broad singlet at a very downfield chemical shift (δ 12-14 ppm), which will disappear upon D₂O exchange.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic signal around δ 160-170 ppm. The carbons of the pyrimidine ring will appear in the aromatic region.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also offer structural information.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Table 2: Typical Spectroscopic Data for Pyrimidine-5-carboxylic acid

| Technique | Feature | Typical Range/Value |

| ¹H NMR | Pyrimidine H2 | δ 9.3 ppm (s) |

| Pyrimidine H4, H6 | δ 9.1 ppm (s) | |

| Carboxylic Acid OH | δ 13.0 ppm (br s) | |

| ¹³C NMR | C=O (Carboxylic Acid) | δ 165 ppm |

| Pyrimidine Carbons | δ 120-160 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (strong) |

Conclusion and Future Outlook

The journey from the initial, pioneering syntheses of pyrimidine-5-carboxylic acids to the sophisticated methods available today underscores the enduring importance of this molecular scaffold. The foundational work of early 20th-century chemists laid the groundwork for modern drug discovery programs that rely on these versatile building blocks. Future research will likely focus on developing even more efficient, sustainable, and stereoselective synthetic routes. As our understanding of biological pathways deepens, the rational design of novel pyrimidine-5-carboxylic acid derivatives will continue to be a fruitful strategy for addressing unmet medical needs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

A Technical Guide to the Biological Screening of Novel Pyrimidine Derivatives

An in-depth technical guide on the biological screening of novel pyrimidine derivatives for researchers, scientists, and drug development professionals.

Abstract: The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its unique electronic properties and synthetic tractability make it a privileged scaffold for designing novel therapeutics. This guide provides a comprehensive, in-depth overview of the strategic design and practical implementation of biological screening cascades for novel pyrimidine derivatives. We will explore the rationale behind assay selection, detail step-by-step protocols for key primary and secondary assays, and discuss the critical importance of data integrity and analysis in the hit-to-lead process. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the discovery of new pyrimidine-based therapeutic agents.

Introduction: The Prominence of Pyrimidine Scaffolds in Modern Drug Discovery

The Chemical Versatility of the Pyrimidine Core

The pyrimidine ring, a diazine composed of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a fundamental heterocyclic scaffold in medicinal chemistry. Its prevalence in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil, has made it a focal point for the design of biomimetic molecules. The pyrimidine core offers a unique combination of features that make it highly attractive for drug design:

-

Hydrogen Bonding Capabilities: The nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

Aromaticity and π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with aromatic residues in protein binding pockets, contributing to binding affinity.

-

Tunable Physicochemical Properties: The pyrimidine scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Therapeutic Significance: From Kinase Inhibitors to Antimicrobial Agents

The therapeutic impact of pyrimidine derivatives is vast and continues to expand. A notable example is in the field of oncology, where pyrimidine-based kinase inhibitors have revolutionized cancer treatment. For instance, Imatinib, a potent inhibitor of the Bcr-Abl tyrosine kinase, contains a pyrimidine core that is crucial for its activity. Similarly, the epidermal growth factor receptor (EGFR) inhibitor Gefitinib features a substituted pyrimidine ring that plays a key role in its binding to the ATP pocket of the enzyme.

Beyond oncology, pyrimidine derivatives have demonstrated significant potential as antimicrobial, antiviral, and anti-inflammatory agents. The ability of the pyrimidine scaffold to mimic the structure of natural purines and pyrimidines allows for the design of potent inhibitors of enzymes involved in microbial and viral replication.

The Rationale for a Structured Screening Cascade

The successful identification of novel, biologically active pyrimidine derivatives from a library of newly synthesized compounds necessitates a well-designed and rigorously executed screening cascade. A structured approach ensures that resources are utilized efficiently, and that the most promising compounds are advanced for further development. The screening cascade is typically a multi-tiered process that begins with high-throughput primary screening to identify initial "hits," followed by a series of secondary and confirmatory assays to validate these hits and characterize their biological activity.

Designing the Screening Cascade: A Strategic Approach

Defining the Therapeutic Target and Assay Panel

The initial and most critical step in designing a screening cascade is the clear definition of the therapeutic target and the selection of an appropriate panel of assays. The choice of assays will be dictated by the biological question being addressed. For example, if the goal is to identify novel anticancer agents, the assay panel might include a combination of cytotoxicity assays against a panel of cancer cell lines, as well as target-based assays against specific kinases or other enzymes known to be involved in cancer progression.

High-Throughput Screening (HTS) as the Primary Engine

High-throughput screening (HTS) is the workhorse of modern drug discovery, enabling the rapid and cost-effective screening of large compound libraries. The successful implementation of an HTS campaign for pyrimidine derivatives relies on several key factors:

-

Assay Miniaturization and Automation: To accommodate the screening of thousands of compounds, assays are typically miniaturized to 384- or 1536-well plate formats. This requires the use of automated liquid handling systems and plate readers to ensure accuracy and reproducibility.

-

Data Management and Quality Control: The vast amount of data generated during an HTS campaign necessitates a robust data management system. A critical component of HTS quality control is the calculation of the Z'-factor, a statistical parameter that provides a measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

The Logic of Tiered Screening: From Primary Hits to Confirmed Leads

A tiered screening approach is essential for efficiently navigating the large datasets generated by HTS. The goal of the primary screen is to identify a set of initial "hits" that exhibit the desired biological activity. These hits are then subjected to a series of more rigorous secondary and confirmatory assays to eliminate false positives and to further characterize the potency and selectivity of the confirmed hits.

Caption: A generalized workflow for a tiered biological screening cascade.

Primary Screening Assays: Casting a Wide Net

Cell-Based Assays for Cytotoxicity and Phenotypic Screening

Cell-based assays are a powerful tool for the initial screening of novel pyrimidine derivatives as they provide a measure of the compound's activity in a more physiologically relevant context.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Test compounds (novel pyrimidine derivatives) dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in complete growth medium.

-

Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.

-

Read the absorbance at 570 nm using a microplate reader.

The results of the MTT assay are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

| Compound | IC50 (µM) on HeLa | IC50 (µM) on A549 |

| Pyrimidine Derivative 1 | 5.2 | 7.8 |

| Pyrimidine Derivative 2 | 12.5 | 15.1 |

| Doxorubicin (Control) | 0.8 | 1.2 |

Target-Based Assays: Interrogating Specific Molecular Interactions

Target-based assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or a receptor.

Kinases are a major class of drug targets in oncology. A variety of assay formats are available for screening for kinase inhibitors.

HTRF is a robust and sensitive technology that is well-suited for HTS.

Principle: This assay measures the phosphorylation of a substrate by a kinase. The assay uses two antibodies, one that is labeled with a donor fluorophore (e.g., europium cryptate) and another that is labeled with an acceptor fluorophore (e.g., XL665). When the substrate is phosphorylated, the two antibodies bind to the substrate, bringing the donor and acceptor fluorophores into close proximity and resulting in a FRET signal.

Materials:

-

Kinase of interest (e.g., EGFR)

-

Substrate peptide

-

ATP

-

HTRF antibodies (anti-phospho substrate and anti-kinase)

-

Assay buffer

-

Test compounds

Procedure:

-

Add the test compounds to the wells of a 384-well plate.

-

Add the kinase, substrate, and ATP to the wells to initiate the kinase reaction.

-

Incubate the plate at room temperature for 1-2 hours.

-

Add the HTRF antibodies to the wells to stop the reaction and detect the phosphorylated substrate.

-

Incubate the plate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible plate reader.

The increasing threat of antimicrobial resistance has created an urgent need for the discovery of new antimicrobial agents.

The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well plates

-

Test compounds

Procedure:

-

Prepare serial dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacterial strain.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection of the wells. The MIC is the lowest concentration of the compound that shows no visible growth.

Secondary and Confirmatory Assays: Validating Primary Hits

Orthogonal Assays to Eliminate False Positives

It is crucial to confirm the activity of primary hits using an orthogonal assay, which is an assay that is based on a different technology or principle. This helps to eliminate false positives that may be due to compound interference with the primary assay format.

Dose-Response Studies and Potency Determination

Once a hit has been confirmed, a full dose-response study is performed to accurately determine its potency (e.g., IC50 or EC50). This involves testing the compound over a wide range of concentrations.

Early ADME-Tox Profiling

Early assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound is essential for its successful development.

A variety of computational tools are available to predict the ADME-Tox properties of compounds based on their chemical structure.